Mass Shift and Specificity for Internal Standardization
N-Trityl Olmesartan-d6 Ethyl Ester provides a stable mass shift of +6.0377 Da relative to the unlabeled N-Trityl Olmesartan Ethyl Ester . This isotopic separation is essential for its use as an internal standard in quantitative LC-MS/MS assays, as it permits baseline-resolved detection in the mass analyzer without spectral overlap . In contrast, the unlabeled analog (MW 716.9) would be indistinguishable from the native analyte present in reaction mixtures, rendering it useless for correction of matrix effects or ion suppression. The specific placement of the six deuterium atoms on the 2-hydroxypropan-2-yl group ensures that the labeled compound maintains near-identical physicochemical behavior to the unlabeled precursor during extraction and chromatography [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 722.91 |
| Comparator Or Baseline | N-Trityl Olmesartan Ethyl Ester: 716.9 |
| Quantified Difference | +6.01 Da |
| Conditions | Exact mass calculated for C45H38D6N6O3 vs. C45H44N6O3 |
Why This Matters
This mass difference is the minimum required for a deuterated internal standard to be distinguishable from the monoisotopic peak of the analyte, preventing cross-talk and enabling precise quantitation in regulated bioanalysis.
- [1] BOC Sciences. N-Trityl Olmesartan Ethyl Ester-[d6] Product Page. View Source
